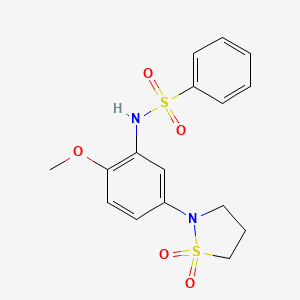

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a substituted phenyl ring. The phenyl ring features a methoxy group at the ortho-position (2-methoxy) and a 1,1-dioxidoisothiazolidin-2-yl moiety at the para-position (5-position). The 1,1-dioxidoisothiazolidin group introduces a sulfone-containing heterocycle, which enhances electron-withdrawing properties and may influence biological activity through improved hydrogen bonding or dipole interactions .

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-23-16-9-8-13(18-10-5-11-24(18,19)20)12-15(16)17-25(21,22)14-6-3-2-4-7-14/h2-4,6-9,12,17H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDLYLZGVAEJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylpiperidine skeleton, which includes:

- Isothiazolidine moiety : Contributes to redox properties.

- Methoxyphenyl group : Enhances solubility and biological interactions.

- Amide bond : Susceptible to hydrolysis, influencing its stability and reactivity.

The molecular formula is with a molecular weight of 453.6 g/mol.

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, making this compound a potential candidate for cancer therapy. Its ability to modulate cell growth and division suggests applications in both anticancer and antimicrobial therapies.

Anticancer Effects

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Cell Proliferation Inhibition : N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide significantly reduces the proliferation of breast and prostate cancer cells in vitro.

- Mechanistic Insights : The inhibition of CDK2 leads to cell cycle arrest, particularly at the G1/S transition phase, thereby preventing further cell division .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Inhibition of Bacterial Growth : It demonstrates significant inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Potential Mechanisms : The dioxidoisothiazolidin moiety may interact with bacterial enzymes, disrupting their function .

Comparative Analysis with Similar Compounds

The following table summarizes key features of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-[5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL]-2-(4-piperidin-1-YLphenyl)acetamide | Indazol moiety instead of methoxyphenyl | Potentially similar anticancer activity |

| N-(5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methylphenyl)-3-methylbenzamide | Methyl-substituted phenyl group | Retains dioxidoisothiazolidin structure |

| N-[5-(1,1-Dioxidoisothiazolidin-2-YL)-N-isopentyloxalamide] | Includes oxalamide functional group | May exhibit different properties |

Case Studies

A notable case study involved the testing of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide in a preclinical model of breast cancer:

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Lipophilicity: The phenoxyethyl group in ’s compound increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Q & A

Q. Basic

- X-ray diffraction : Single-crystal X-ray analysis provides bond lengths, angles, and torsion angles (e.g., triclinic P1 space group with a = 8.22 Å, b = 8.94 Å, c = 10.55 Å for analogous structures) .

- NMR spectroscopy : H and C NMR to confirm substituent integration (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.8 ppm) .

- IR spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm .

What strategies are employed to optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

Q. Advanced

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.

- Solvent optimization : Switching to DMF for better solubility of bulk intermediates.

- Continuous flow reactors : Minimizing side reactions and improving heat transfer during exothermic steps .

What in vitro biological assays are typically used to evaluate the potential therapeutic applications of this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Carbonic anhydrase II inhibition assays via UV-Vis spectroscopy .

How can structure-activity relationship (SAR) studies be designed to explore the role of the 1,1-dioxidoisothiazolidin-2-yl moiety in biological activity?

Q. Advanced

- Analog synthesis : Replace the isothiazolidin-dioxide group with isosteres (e.g., piperazine, morpholine) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins .

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger Suite .

What are the common challenges in purifying this compound, and what chromatographic techniques are recommended?

Q. Basic

- Challenges : Low solubility in polar solvents; co-elution with byproducts.

- Solutions :

- Normal-phase chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient).

- Reverse-phase HPLC : C18 column with acetonitrile/water (0.1% TFA) for final purity >95% .

How should researchers approach conflicting results between computational docking studies and experimental binding assays for this compound?

Q. Advanced

- Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Mutagenesis studies : Modify key residues in the target protein (e.g., CA2) to confirm docking predictions .

- Solvent accessibility analysis : Use PDBsum to check if docking poses align with crystallographic B-factors .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential HCl gas release.

- Storage : In airtight containers at –20°C, away from oxidizing agents .

What methodologies are used to determine the metabolic stability of this sulfonamide derivative in preclinical studies?

Q. Advanced

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Fluorescence-based assays to assess interactions with cytochrome P450 enzymes .

- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.